Home > Products > Building Blocks P4135 > (4-Chloro-3-methylpyridin-2-yl)methyl acetate
(4-Chloro-3-methylpyridin-2-yl)methyl acetate - 59886-84-9

(4-Chloro-3-methylpyridin-2-yl)methyl acetate

Catalog Number: EVT-1640700
CAS Number: 59886-84-9
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(4-Chloro-3-methylpyridin-2-yl)methyl acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.63 .

Molecular Structure Analysis

The molecular structure of “(4-Chloro-3-methylpyridin-2-yl)methyl acetate” can be represented by the SMILES notation: CC1=C(C=CN=C1COC(=O)C)Cl .

Physical And Chemical Properties Analysis

“(4-Chloro-3-methylpyridin-2-yl)methyl acetate” has a molecular weight of 199.63 . Further physical and chemical properties are not specified in the available literature.

(E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol

Compound Description: (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol (C13H11ClN2O) is a Schiff base characterized by its crystal structure in the monoclinic system, space group P21/n. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: This compound, also known as SR144528, acts as a subnanomolar affinity cannabinoid CB2 antagonist. Research suggests the amide functional group and aromatic stacking interactions within the TMH5/6 aromatic cluster of CB2 are crucial for its efficacy and affinity. Modifications that enhance the positive electrostatic potential near the fenchyl and aromatic rings led to greater efficacy. []

Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate

Compound Description: This compound (C12H11ClO4S) is synthesized by oxidizing methyl 2-(5-chloro-3-methylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid. The crystal structure reveals a distinct conformation where the methylsulfinyl group's oxygen and methyl group are positioned on opposing sides of the benzofuran ring. []

2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide Derivatives

Compound Description: This series of compounds demonstrate in vitro activity against yeast-like fungi, particularly Candida albicans. Synthesized through one or two-step reactions involving 1-(2-alkylthiobenzenesulfonyl)-2-aminoguanidines and ortho-carbonyl benzoic acids, these compounds exhibit promising antifungal activity, surpassing even fluconazole in some cases. []

Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate

Compound Description: Characterized by single crystal X-ray diffraction, this compound (C18H17ClN2O4) exhibits a dihedral angle of 73.33(8)° between its benzofuran ring system and the oxopyradizine ring. Notably, the structure presents disorder in both the ethyl group and the acetate carbonyl oxygen atom. []

4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one

Compound Description: This molecule (C14H18ClN5O2S) features a 1,6-dihydropyridazine ring exhibiting coplanarity with a 62.06(10)° dihedral angle relative to the 1,3,4-thiadiazole ring. Intermolecular C—H—O hydrogen bonding between centrosymmetrically related molecules results in the formation of supramolecular dimers within its crystal structure. The molecule also presents disorder in its terminal ethyl group. []

5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: These two compounds are products of reactions between cyclohexylamine and either 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde or 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, respectively. The first product results from nucleophilic substitution, while the second is a result of condensation followed by hydrolysis. []

3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130)

Compound Description: IN-1130 is a novel ALK5 inhibitor with potential as an anti-fibrosis drug. It effectively suppresses renal and hepatic fibrosis and demonstrates anti-metastatic properties. Orally administered IN-1130 shows favorable pharmacokinetic properties, including high apparent permeability, good bioavailability, and distribution to key organs. It undergoes metabolism, with the major metabolite M1 identified in the liver. [, ]

2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol (6e)

Compound Description: This compound demonstrated significant antiproliferative activity against various cancer cell lines, including CCRF-CEM, MCF-7, MOLT-4, T-47D, and SR. Additionally, it exhibited promising antioxidant activity with an IC50 value of 15.09 μM in DPPH free radical scavenging assays. []

5-Methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}Phenol

Compound Description: This Schiff base is synthesized through the condensation reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine. It crystallizes in the monoclinic system, space group P21/n, and its structure has been confirmed by IR, 1H NMR, and X-ray single crystal diffraction. []

Ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate

Compound Description: This research focuses on the solid solution formed by ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate and examines its crystal structure. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is a potent and orally bioavailable small molecule inhibitor that selectively targets ERK kinase activity. It shows promise for enhanced efficacy and reduced resistance development when used in combination therapies targeting multiple nodes of the RAS/RAF/MEK/ERK signaling cascade, often activated in various cancers. []

3-((4-(3-hydroxyquinoxaline-6-yl)-5-(6-methylpyridine-2-yl)-1H-imidazol-2-yl)methyl)benzamide or 3-((4-(2-hydroxyquinoxalin-6-yl)-5-(6-methylpyridine-2-yl)-1H-imidazol-2-yl)methyl)benzamide (M1)

Compound Description: M1 is identified as the primary metabolite of the novel ALK5 inhibitor IN-1130. []

4-chloro-2-tert-butyl-5-[2-[[1-[2-[(18) F]fluroethyl]-1H-1,2,3-triazol-4-yl]methyl]phenylmethoxy]-3(2H)-pyridazinone ([(18)F]Fmp2)

Compound Description: [(18)F]Fmp2 has been investigated as a potential myocardial perfusion imaging agent using Positron Emission Tomography (PET). It exhibits high initial heart uptake, remarkable retention, and favorable heart-to-organ ratios in preclinical studies. Further modifications are being explored to enhance liver clearance and optimize its performance as a myocardial perfusion imaging agent. []

N′-furan-2ylmethylene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-Chloro-acetic acid hydrazide (NNCA)

Compound Description: The molecular and electronic structure of NNCA has been extensively studied using experimental techniques, including elemental analysis, IR, 1H and 13C NMR, UV, and X-ray single-crystal diffraction, alongside theoretical calculations using Density Functional Theory (DFT). []

(Z)-4-methylbenzyl 3-[1-(5-methylpyridin-2-yl)ethylidene]dithiocarbazate

Compound Description: The crystal structure of this dithiocarbazate compound (C17H19N3S2) reveals a highly twisted molecular conformation with specific dihedral angles between its ring systems. The Z configuration around the C=N bond enables the formation of an intramolecular hydrogen bond. Its packing features are characterized by various interactions, including tolyl-methyl-C—H⋯N(imine), pyridyl-C—H⋯π(tolyl), and π–π interactions. []

N-{(1S,2S)-2-(3-cyanophenyl)- 3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}- 2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide

Compound Description: This compound shows promise as a cannabinoid-1 receptor (CB1R) positron emission tomography tracer, exhibiting suitable properties for clinical use. It displays good brain uptake and an excellent signal-to-noise ratio in rhesus monkeys. []

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5) and 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (12)

Compound Description: Compound 5 is a dual inhibitor of VEGFr2 and Src family kinases (Src and YES) with potential in treating age-related macular degeneration (AMD). To enhance its delivery to the back of the eye, compound 12 was developed as a topically administered prodrug. It is converted to the active compound 5 in the eye, demonstrating excellent ocular pharmacokinetics, limited systemic circulation, and promising efficacy in preclinical models of AMD. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: Identified as a structurally distinct backup compound for the potent GlyT1 inhibitor 5 (TP0439150), compound 7n exhibits a higher CNS MPO score and improved drug-likeness. It demonstrates potent GlyT1 inhibitory activity, favorable pharmacokinetic properties, and effectively increases cerebrospinal fluid (CSF) glycine levels in rats. []

2,2,2-Trichloroethyl 2-chloro-3-(4-chloro-2-methyl-1,3-oxazol-5-yl)-H-indole-1-carboxylate

Compound Description: This compound is notable as the first synthetically produced oxazolylindole possessing a chlorine atom at the ortho position of each ring. Structurally, it displays a dihedral angle of 45.6(1)° between its heteroaromatic ring systems. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2- oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist, effective when administered orally. It exhibits high affinity for rat and human OT receptors and minimal interaction with other receptors, enzymes, or ion channels. SSR126768A effectively antagonizes OT-induced effects in various tissues and models. []

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description: MK-4305 acts as a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for the treatment of primary insomnia. It effectively inhibits the excitatory neuropeptides orexins A and B, offering a novel approach for managing insomnia. []

3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl} aniline

Compound Description: Synthesized from Vanillin, this compound demonstrates potential anti-tuberculosis (anti-TB) activity. Molecular docking studies reveal a strong interaction with specific TB targets. A validated HPLC method was developed to quantify the compound. []

2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophen­yl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

Compound Description: Synthesized through a one-pot, three-component reaction, this compound demonstrates interesting photochromic properties in both crystalline and solution phases. []

4-chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones

Compound Description: This series of compounds, synthesized using a microwave-assisted Vilsmeier reaction, exhibited promising in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. []

1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-azoles

Compound Description: This series of compounds, including both 2-aryl and 2-alkyl substituted derivatives, demonstrate potent antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis, rivaling the efficacy of ciprofloxacin. []

N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide

Compound Description: This compound's molecular and electronic structure has been thoroughly investigated through experimental techniques (elemental analysis, IR, 1H and 13C NMR, X-ray crystallography) and theoretical calculations (Hartree–Fock and DFT methods). []

5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone

Compound Description: This compound, along with seven related 2-methyl-4(3H)-quinazolinones, was synthesized and characterized. These compounds feature chlorine atoms on the benzene ring and various substituents at position 3, including 5-methyl-1,3-thiazol-2-yl, 4-methyl-1,3-thiazol-2-yl, and 5-ethyl-1,3,4-thiadiazol-2-yl groups. These compounds are anticipated to exhibit biological activity. []

2-(Pyrimidin-2′-yl)acetic acid

Compound Description: A novel synthetic pathway has been established for the previously inaccessible 2-(pyrimidin-2′-yl)acetic acid and its 4′-substituted derivatives and esters. []

1-Benzothiazol2-yl-3-(2-hydroxy phenyl)-5-(4-methoxy phenyl) pyra zoline (L), 1-Benzothiazol-2-yl-3-(2-hydroxy phenyl)-5-pheny l pyrazoline (L), 1-Benzothiazol-2-yl-3-(2-hydroxy phenyl)-5-(4-ch loro phenyl) pyrazoline(L), 1-Benzothiazol-2-yl3-(2-hydroxy-5-methyl phenyl)-5-(4-methoxy phenyl) pyrazoline (L), 1-Benzothiazol-2-yl-3-(2-hydroxy-5-methyl phenyl)-5-(4-chloro phenyl) pyrazoline(L ) and 1-Benzothiazol-2-yl-3-(2-hydroxy-5-methyl phe nyl)-5-phenyl pyrazoline(L)

Compound Description: The proton-ligand and metal-ligand stability constants were studied for these six compounds in complex with Cu(II), Ni(II), and Co(II). []

1, 4-bis-(5-H/methyl/chloro-1H-benzimidazol- 2-yl)-1, 2, 3, 4-butanetetraols (L1-L3)

Compound Description: Bimetallic complexes of these ligands with CdCl2 and HgCl2 were synthesized and characterized. The ligands exhibit variable coordination modes depending on the metal ion and ligand substitution. []

4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine

Compound Description: This compound serves as a scaffold for synthesizing new derivatives with potential biological activity. The synthesis involves cyclocondensation, chlorination, and nucleophilic substitution reactions. []

4-Chloro-2-pyrrolino[2,3-d]pyrimidin-6-one

Compound Description: This compound, along with its 7-substituted analogues, was efficiently synthesized using a four-step procedure. The synthesis involved readily available starting materials and demonstrated scalability. []

Indapamide (4-chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide)

Compound Description: New synthetic methods have been developed for preparing the indole derivative Indapamide using mixed anhydrides (R1COOCOOR2) or DCC (N,N'-dicyclohexylcarbodiimide). []

methanone

Compound Description: The crystal structure of this 2-methoxy-substituted compound shows distinct structural features compared to its 4-methyl- and 4-chloro-substituted analogues. Its thiophene ring is not disordered, unlike the other two, and exhibits a gauche conformation. Notably, it forms a C(5) chain graph-set motif via intermolecular C—H⋯O hydrogen bonding. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: Developed as a novel inhibitor of the Jak/Stat pathway, AZD1480 demonstrates potent activity against Jak2, particularly the Jak2 V617F mutation implicated in myeloproliferative neoplasms. It effectively inhibits signaling and proliferation in relevant cell lines and exhibits efficacy in preclinical models. []

bis(μ-bromo)-tetrakis(tert-butyl-(4-methylpyridin- 2-yl)-amine)-dicopper(I)

Compound Description: The crystal structure of this compound has been analyzed, revealing a dinuclear copper (I) complex bridged by two bromine atoms and stabilized by tert-butyl-(4-methylpyridin-2-yl)-amine ligands. Each copper atom is coordinated by the nitrogen atoms of two aminopyridinato ligands. []

6-Chloro- and 5,7-Dichloro-4-Hydroxy-3-[Aryl (Piperidin-1-yl)Methyl]Quinolin-2(1H)-Ones

Compound Description: An efficient and environmentally friendly method was employed to synthesize these compounds. This one-pot, multicomponent reaction utilizes nanocrystalline ZnO as a catalyst in water, producing the desired products with good yields and enabling catalyst recovery and reuse. []

4'-Chloro-3-[7″-chloro(and trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols and 4'-Bromo(and 3'-trifluoromethyl)-3-(substituted amino)methyl-5-(7″-trifluoromethylquinolin-4″-yl)aminobiphenyl-2-ols

Compound Description: This study focuses on synthesizing and assessing the antimalarial activity of a series of Mannich bases derived from biphenyl-2-ols and biphenyl-4-ols. Many of these compounds demonstrated substantial in vitro activity against the malaria parasite Plasmodium falciparum. Notably, the biphenyl-2-ol derivatives displayed greater potency compared to their biphenyl-4-ol counterparts. []

Overview

(4-Chloro-3-methylpyridin-2-yl)methyl acetate is an organic compound characterized by its molecular formula C9H10ClNO2C_9H_{10}ClNO_2 and a molecular weight of 199.64 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in chemistry and medicine. It serves as an intermediate in the synthesis of complex organic molecules and has been investigated for its biological activities, including antimicrobial and anti-inflammatory properties.

Source and Classification

This compound belongs to the class of pyridine derivatives, which are known for their diverse chemical reactivity and applications. Pyridines are aromatic heterocycles containing nitrogen, and their derivatives are widely utilized in pharmaceuticals, agrochemicals, and specialty chemicals due to their unique electronic properties and ability to participate in various chemical reactions.

Synthesis Analysis

Methods of Synthesis

The synthesis of (4-Chloro-3-methylpyridin-2-yl)methyl acetate typically involves the esterification of (4-Chloro-3-methylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride. This reaction is generally conducted in the presence of a base such as pyridine or triethylamine to neutralize the acid by-products formed during the reaction. The mixture is often refluxed for several hours to ensure complete conversion.

Technical Details

  1. Reagents:
    • Acetic anhydride or acetyl chloride
    • Pyridine or triethylamine (as a base)
  2. Reaction Conditions:
    • Refluxing for several hours
    • Monitoring temperature and time to optimize yield
  3. Industrial Production:
    • On an industrial scale, continuous flow processes are employed to enhance efficiency and yield. Catalysts may also be used to improve scalability, allowing for higher purity products with minimized by-products.
Molecular Structure Analysis

Structure

The molecular structure of (4-Chloro-3-methylpyridin-2-yl)methyl acetate consists of a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position, with an acetate group attached to the nitrogen atom at the 2-position.

Data

  • Molecular Formula: C9H10ClNO2C_9H_{10}ClNO_2
  • Molecular Weight: 199.64 g/mol
  • Structural Formula:
CH3C O OC5H4ClN\text{CH}_3\text{C O O}\text{C}_5\text{H}_4\text{Cl}\text{N}
Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylpyridin-2-yl)methyl acetate can undergo several chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  2. Hydrolysis: The ester group can be hydrolyzed to yield (4-Chloro-3-methylpyridin-2-yl)methanol and acetic acid.
  3. Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

Technical Details

Common reagents and conditions for these reactions include:

  • Nucleophilic Substitution: Conducted under basic conditions using nucleophiles like ammonia or thiols.
  • Hydrolysis: Typically performed in aqueous conditions with acid or base catalysis.
  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Mechanism of Action

The mechanism of action for (4-Chloro-3-methylpyridin-2-yl)methyl acetate primarily involves its role as an intermediate in biochemical reactions. It interacts with various enzymes and proteins, potentially influencing cellular processes such as metabolism and signaling pathways. For example, it has been linked to the synthesis of Rabeprazole, a proton pump inhibitor that affects gastric acid secretion by inhibiting specific enzymes in gastric parietal cells .

Physical and Chemical Properties Analysis

Physical Properties

Some key physical properties include:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents like dichloromethane but less soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo hydrolysis, oxidation, and substitution reactions as previously mentioned.
Applications

(4-Chloro-3-methylpyridin-2-yl)methyl acetate has several significant applications:

  1. Chemistry: Used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals.
  2. Biology: Investigated for potential biological activities such as antimicrobial effects.
  3. Medicine: Explored as a building block for drug development, particularly in designing novel therapeutic agents.
  4. Industry: Utilized in producing specialty chemicals with specific properties tailored for various applications .

This compound's unique structure allows it to participate in diverse chemical reactions, making it valuable across multiple scientific disciplines.

Properties

CAS Number

59886-84-9

Product Name

(4-Chloro-3-methylpyridin-2-yl)methyl acetate

IUPAC Name

(4-chloro-3-methylpyridin-2-yl)methyl acetate

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H10ClNO2/c1-6-8(10)3-4-11-9(6)5-13-7(2)12/h3-4H,5H2,1-2H3

InChI Key

JHTAYQLERRPGDL-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1COC(=O)C)Cl

Canonical SMILES

CC1=C(C=CN=C1COC(=O)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.